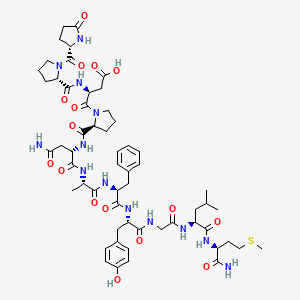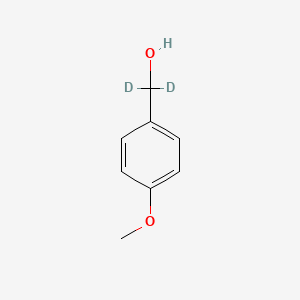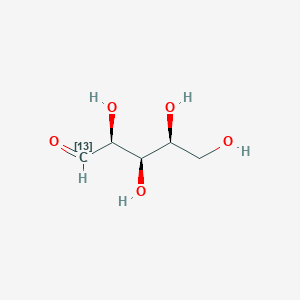
L-xylose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-xylose-1-13C is a labeled form of L-xylose, a monosaccharide of the aldopentose type. This compound is specifically labeled with the carbon-13 isotope at the first carbon position. L-xylose is the levo-isomer of xylose, a sugar commonly found in wood and other plant materials. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-xylose-1-13C can be synthesized through the catalytic hydrogenation of labeled xylose precursors. The process involves the reduction of xylose using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound involves the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is hydrolyzed to release xylose, which is then labeled with carbon-13 through a series of chemical reactions. The labeled xylose is purified and crystallized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-xylose-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to xylitol using reducing agents like sodium borohydride.
Isomerization: This compound can be isomerized to form xylulose through the action of xylose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, room temperature.
Isomerization: Xylose isomerase, mild temperature (30-40°C).
Major Products Formed
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Wissenschaftliche Forschungsanwendungen
L-xylose-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion of xylose in various biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of xylose in cellular processes.
Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of xylose in the human body.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Wirkmechanismus
L-xylose-1-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, it is metabolized via the oxido-reductase pathway to form D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular processes such as nucleotide synthesis and antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-xylose-1-13C: The dextro-isomer of xylose labeled with carbon-13.
L-xylose-1,2-13C2: L-xylose labeled with carbon-13 at both the first and second carbon positions.
Uniqueness
L-xylose-1-13C is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate in biochemical studies. This specificity makes it a valuable tool for researchers studying the detailed mechanisms of xylose metabolism and its role in various biological processes .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-SPCIEGLQSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



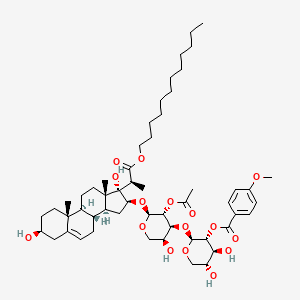
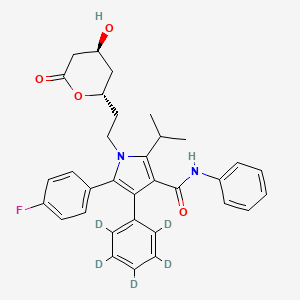
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

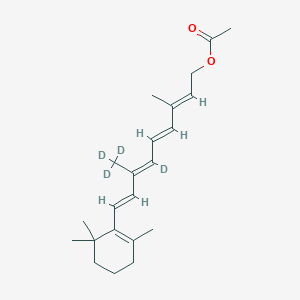
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
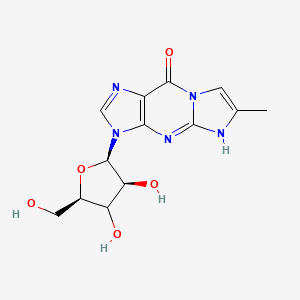
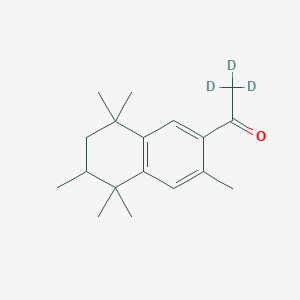
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)


